molecular formula C7H4F5NOS2 B2669753 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-58-4

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Cat. No.: B2669753
CAS No.: 1394319-58-4
M. Wt: 277.23
InChI Key: OSWIQPWSAXXQQX-UHFFFAOYSA-N
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Description

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is a heterocyclic compound that features a benzo[d]oxazole core substituted with a pentafluorosulfanyl group at the 5-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Pentafluorosulfanyl Group: The pentafluorosulfanyl group can be introduced via nucleophilic substitution reactions using pentafluorosulfanyl-containing reagents.

    Formation of the Thione Group: The thione group can be introduced by reacting the benzo[d]oxazole derivative with sulfur or sulfur-containing reagents under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.

    Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is unique due to the combination of the benzo[d]oxazole core, the pentafluorosulfanyl group, and the thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-6-5(3-4)13-7(15)14-6/h1-3H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWIQPWSAXXQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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